Ethiofencarb

Description

Ethiofencarb is a synthetic phenyl methylcarbamate compound and carbamate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless crystalline solid with a mercaptan-like odor, and exposure occurs by inhalation, ingestion, or contact.

Ethiofencarb is a carbamate pesticide. Systemic agricultural insecticide. Ethiofencarb is used for control of aphids on hard and soft fruits, vegetables and sugar beet. Ethiofencarb belongs to the family of Aromatic Homomonocyclic Compounds. These are aromatic compounds containig only one ring, which is homocyclic.

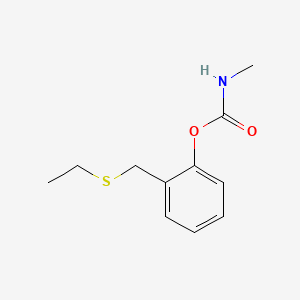

Structure

3D Structure

Properties

IUPAC Name |

[2-(ethylsulfanylmethyl)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-3-15-8-9-6-4-5-7-10(9)14-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZNVIYQEUHLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037545 | |

| Record name | Ethiofencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; mp = 33.4 deg C; [HSDB] Yellow solid; mp = 31-33 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |

| Record name | Ethiofencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on distillation | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

123 °C | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In dichloromethane, isopropanol and toluene >200, hexane 5-10 (all in g/l, 20 °C)., In water, 1.82 g/l at 20 °C, 1.82 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.18 (poor) | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.231 (20 °C), 1.23 g/cm³ | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000705 [mmHg], 0.94 mPa (7.1X10-6 mm Hg) at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Ethiofencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colourless crystals. | |

CAS No. |

29973-13-5 | |

| Record name | Ethiofencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29973-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiofencarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029973135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiofencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethiofencarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIOFENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY0YB813XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

33.4 °C | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Ethiofencarb's Mechanism of Action on Acetylcholinesterase: A Technical Guide

Introduction

Ethiofencarb, a member of the N-methyl carbamate (B1207046) class of insecticides, is primarily utilized for the control of aphid populations in agriculture.[1] Its efficacy stems from its potent inhibitory action on the enzyme acetylcholinesterase (AChE, EC 3.1.1.7).[1] This enzyme plays a critical role in the central and peripheral nervous systems by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. The termination of the nerve signal at cholinergic synapses is dependent on this rapid hydrolysis.[2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors, disrupted neurotransmission, and ultimately, the characteristic toxic effects observed in target organisms.[1] This guide provides an in-depth technical overview of the molecular mechanism, kinetics, and experimental evaluation of ethiofencarb's interaction with acetylcholinesterase.

Core Mechanism of Inhibition: Reversible Carbamoylation

The primary mechanism by which ethiofencarb inhibits acetylcholinesterase is through the carbamoylation of a critical serine residue within the enzyme's active site.[1] This process is analogous to the mechanism of substrate hydrolysis but results in a more stable, yet still reversible, enzyme-inhibitor complex.

The inhibition process can be described in two main steps:

-

Formation of a Reversible Michaelis-Menten Complex: Initially, the ethiofencarb molecule binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex (EOH-CX). The active site is situated at the base of a deep, narrow gorge lined with aromatic amino acid residues.[2][3] Key regions within this gorge include the catalytic triad (B1167595) (Ser203, His447, Glu334), the 'anionic' subsite which binds the quaternary group of acetylcholine, and an acyl pocket that confers substrate specificity.[2][4]

-

Carbamoylation of the Catalytic Serine: Following the initial binding, the N-methyl carbamoyl (B1232498) moiety of ethiofencarb is transferred to the hydroxyl group of the active site serine (Ser203). This reaction forms a transient carbamoylated enzyme (EOC) and releases the leaving group, 2-[(ethylsulfanyl)methyl]phenol.[1][5]

-

Decarbamoylation and Enzyme Reactivation: Unlike the highly stable phosphorylated enzyme formed by organophosphate inhibitors, the carbamoylated enzyme is relatively unstable and can undergo hydrolysis.[1] This decarbamoylation step (hydrolysis) regenerates the active enzyme, restoring its function. The rate of decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, but is much faster than the dephosphorylation from organophosphate inhibition. This characteristic renders carbamates like ethiofencarb as "reversible" or "pseudo-irreversible" inhibitors.[1][5] The relatively rapid regeneration of AChE contributes to the lower toxicity of carbamates in vertebrates compared to organophosphates.

Quantitative Data on AChE Inhibition

The table below summarizes the key kinetic constants used to evaluate carbamate inhibitors. For context, IC50 values for various other carbamate derivatives can range from the nanomolar to the micromolar level, depending on their specific chemical structure.[7][8]

| Parameter | Symbol | Description | Representative Values (Carbamate Class) |

| Inhibitor Concentration | IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | Nanomolar to Micromolar (nM - µM) range |

| Inhibition Constant | Kᵢ | The dissociation constant for the enzyme-inhibitor complex; a measure of binding affinity. | Varies widely based on structure |

| Carbamoylation Rate | k₂ or kᵢ | The first-order rate constant for the carbamoylation of the enzyme's active site. | Varies |

| Decarbamoylation Rate | k₃ or kᵣ | The first-order rate constant for the hydrolysis and regeneration of the active enzyme. | Varies |

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman et al.[9][10] This protocol outlines the key steps for determining the inhibitory potential of a compound like ethiofencarb.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). Acetylthiocholine (ATCh), a synthetic substrate, is hydrolyzed by AChE into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[9] An inhibitor will reduce the rate of TNB formation.

Materials:

-

Source of Acetylcholinesterase (e.g., purified from electric eel, human erythrocytes, or recombinant sources)

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4-8.0)

-

Acetylthiocholine iodide (ATCh) substrate solution

-

DTNB solution

-

Test inhibitor (Ethiofencarb) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the buffer, ATCh, and DTNB at the desired concentrations.

-

Enzyme and Inhibitor Incubation:

-

To the wells of a 96-well plate, add a defined volume of AChE enzyme solution.

-

Add varying concentrations of the ethiofencarb solution (or solvent control) to the wells.

-

Include control wells: a "no enzyme" control (buffer only) and a "no inhibitor" control (enzyme with solvent).

-

Incubate the plate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Prepare a reaction mix containing the buffer, ATCh, and DTNB.

-

Add the reaction mix to all wells to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a spectrophotometer set to read absorbance at 412 nm.

-

Measure the change in absorbance over time (e.g., every minute for 10-20 minutes). The rate of change in absorbance (ΔAbs/min) is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each ethiofencarb concentration relative to the "no inhibitor" control: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualization of the AChE Active Site Interaction

The interaction between a carbamate inhibitor and the AChE active site is a highly specific process guided by the unique architecture of the enzyme's catalytic gorge.

Ethiofencarb exerts its insecticidal effect through the potent and reversible inhibition of acetylcholinesterase. The core mechanism involves a two-step process initiated by non-covalent binding to the active site gorge, followed by the carbamoylation of the catalytic serine residue. A key feature distinguishing ethiofencarb and other carbamates from organophosphate inhibitors is the relative instability of the carbamoylated enzyme, which allows for spontaneous hydrolysis and regeneration of active AChE. This reversibility is a critical factor in its toxicological profile. The standardized Ellman assay provides a robust experimental framework for quantifying the inhibitory potency of ethiofencarb and related compounds, enabling detailed structure-activity relationship studies and risk assessment for drug development and environmental science professionals.

References

- 1. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ebi.ac.uk [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethiofencarb

This guide provides a comprehensive overview of the core physicochemical properties of Ethiofencarb, a carbamate (B1207046) insecticide. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes and relationships.

Chemical Identity and Core Properties

Ethiofencarb, scientifically known as 2-[(Ethylsulfanyl)methyl]phenyl methylcarbamate, is a systemic insecticide effective against aphids on various crops.[1][2][3] It functions as an acetylcholinesterase (AChE) inhibitor, a mechanism common to carbamate pesticides.[1][3] Understanding its physicochemical profile is crucial for assessing its environmental fate, metabolic pathways, and potential toxicological impact.

The fundamental identification and physical characteristics of Ethiofencarb are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[(Ethylsulfanyl)methyl]phenyl methylcarbamate[1][4] |

| CAS Number | 29973-13-5[1][2][5] |

| Molecular Formula | C₁₁H₁₅NO₂S[1][2][6] |

| Molecular Weight | 225.31 g/mol [1][2][6] |

| Appearance | Colorless crystals / solid[1][2][7] |

| Melting Point | 33.4 °C[1][2][7] |

| Boiling Point | Decomposes on distillation[1][2][7] |

| Density | 1.231 g/cm³ (at 20 °C)[2][5] |

A summary of Ethiofencarb's key identification and physical data.

Solubility and Partitioning Behavior

The solubility and partitioning coefficients of Ethiofencarb are critical determinants of its environmental mobility, bioavailability, and potential for bioaccumulation. It is highly soluble in water and various organic solvents, which influences its application and environmental distribution.[3]

| Property | Value | Temperature |

| Water Solubility | 1820 mg/L[1][2] | 20 °C |

| Solubility in Organic Solvents | 20 °C | |

| Dichloromethane, Isopropanol, Toluene | >200 g/L[1][2] | |

| Hexane | 5-10 g/L[1][2] | |

| Vapor Pressure | 7.1 x 10⁻⁶ mm Hg (9.4 x 10⁻⁴ Pa)[1] | 25 °C |

| Henry's Law Constant | 1.2 x 10⁻⁹ atm·m³/mol[1] | Calculated |

| Octanol-Water Partition Coeff. (Log Kow) | 2.04[1][8] | |

| Soil Organic Carbon-Water Coeff. (Koc) | 230 (Estimated)[1] |

A summary of Ethiofencarb's solubility and partitioning data.

The low Henry's Law constant indicates that Ethiofencarb is essentially nonvolatile from water and moist soil surfaces.[1] Its Koc value suggests moderate mobility in soil.[1][2]

Stability and Degradation

Ethiofencarb's persistence in the environment is dictated by its susceptibility to abiotic and biotic degradation processes, primarily hydrolysis and photolysis.

Ethiofencarb is stable in acidic and neutral conditions but hydrolyzes rapidly in alkaline solutions.[1] This pH-dependent degradation is a key factor in its environmental half-life.

| Condition | Half-life (DT₅₀) |

| pH 2 | Stable[1] |

| pH 6 (20 °C) | No degradation observed[1] |

| pH 6 (50 °C) | 8 hours[1] |

| pH 7 (37-40 °C, in isopropanol/water) | 450 hours[1] |

| pH 9 (20 °C) | 300 hours[1] |

| pH 9 (50 °C) | 3.0 hours[1] |

| pH 11.4 (37-40 °C, in isopropanol/water) | 5 minutes[1] |

| pH 12 | Instantaneous degradation[1] |

A summary of Ethiofencarb's hydrolysis half-life under various conditions.

Photolysis is a significant degradation pathway for Ethiofencarb. In aqueous solutions, its photodegradation by sunlight is very rapid.[1] On soil surfaces, the rate of photolysis is influenced by the organic matter content of the soil.[1]

-

Atmospheric Half-life: The estimated atmospheric half-life is approximately 16 hours, based on reactions with hydroxyl radicals.[1][2]

-

Soil Half-life: Under greenhouse conditions, Ethiofencarb has a half-life of about 2 weeks.[1][2] In field studies, half-lives of 20-30 days have been observed.[7]

-

Photodegradation Products: The primary reaction is the oxidation of the sulfur atom.[5] Key photoproducts include 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2-4-dione.[2]

Experimental Protocols

The analysis of Ethiofencarb and its metabolites in environmental and biological matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques employed.[9]

-

Extraction: For soil samples, extraction can be performed using solvents such as acetone, a methanol/water mixture, or an acetonitrile/hydrochloric acid mixture.[7] For aqueous samples, solid-phase microextraction (SPME) can be used to extract Ethiofencarb and its intermediates.[10]

-

Derivatization: For GC analysis, the total carbamate residue can be derivatized. A common method involves reaction with bis-trimethylsilyltrifluoroacetamide (BSTFA) to create a more thermostable and volatile trimethylsilyl (B98337) ether derivative.[7]

-

Liquid Chromatography (LC-MS): A typical method involves an Atlantis™ dC18 column with a gradient mobile phase of water and acetonitrile. Detection is commonly performed using a diode-array detector (monitoring at 220 nm) or a mass spectrometer.[10] This technique is suitable for analyzing the parent compound and its polar metabolites.[9]

-

Gas Chromatography (GC-MS): Analysis is often carried out on a DB-5 capillary column or similar.[10] A temperature-programmed oven is used to separate compounds, which are then identified by their mass spectra using electron impact ionization.[10] This method is ideal for volatile derivatives and photoproducts.

References

- 1. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethiofencarb - Wikipedia [en.wikipedia.org]

- 3. Ethiofencarb (Ref: BAY 108594) [sitem.herts.ac.uk]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Cas 29973-13-5,ETHIOFENCARB | lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 8. ethiofencarb [stenutz.eu]

- 9. Ethiofencarb - Traceable Reference Standard for Residue Analysis (CAS 29973-13-5) [witega.de]

- 10. Photocatalytic Degradation of Ethiofencarb by a Visible Light-Driven SnIn4S8 Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Ethiofencarb Degradation in Soil and Water: A Technical Overview

An In-depth Guide for Researchers and Environmental Scientists

Ethiofencarb, a carbamate (B1207046) insecticide, is utilized for the control of aphids in various agricultural settings.[1] Its environmental fate, particularly its degradation in soil and water, is a critical area of study to understand its persistence, potential for contamination, and overall ecological impact. This technical guide provides a comprehensive overview of the degradation pathways of ethiofencarb, summarizing key quantitative data and outlining experimental methodologies for its study.

Core Degradation Pathways

The degradation of ethiofencarb in the environment proceeds through a combination of biotic and abiotic processes. The primary transformation pathways involve oxidation of the sulfur atom and hydrolysis of the carbamate ester linkage.[1][2] These processes are influenced by a variety of environmental factors, including soil type, pH, temperature, moisture content, and the presence of microorganisms.[3][4]

In both soil and water, the initial and most significant degradation step is the oxidation of the sulfide (B99878) group to form ethiofencarb sulfoxide (B87167), followed by further oxidation to ethiofencarb sulfone.[1][2] These metabolites retain the carbamate structure. Subsequently, hydrolysis of the carbamate group can occur, leading to the formation of corresponding phenols: phenol (B47542) sulfoxide and phenol sulfone.[1][2]

Abiotic Degradation

Abiotic degradation of ethiofencarb is primarily driven by hydrolysis and photolysis.

-

Hydrolysis: The rate of hydrolysis is highly dependent on pH. Ethiofencarb is stable in acidic and neutral conditions but hydrolyzes rapidly in alkaline environments.[1][5] For instance, at a pH of 9 and 12, hydrolysis is reported to be rapid.[1] In a study conducted at 37-40°C, the half-life was 330 days at pH 2, but only 5 minutes at pH 11.4.[5]

-

Photolysis: Ethiofencarb is susceptible to photodegradation in the presence of sunlight, particularly in aqueous solutions.[1][5] The main photolytic degradation products identified are 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2-4-dione.[1] The half-life of ethiofencarb due to photodegradation in water can be as short as 1.3 hours in the presence of humic acids.[5] In a comparative study, the degradation was fastest in an aqueous medium compared to hexane (B92381) and methanol, with photocleavage of the carbon-sulfur bond being a key reaction in water.

Biotic Degradation

Microbial activity plays a crucial role in the degradation of ethiofencarb in soil.[6] Soil microorganisms can utilize ethiofencarb as a source of carbon and energy, leading to its breakdown.[6] The primary biotic degradation pathway mirrors the initial abiotic oxidation, with soil microbes mediating the conversion of ethiofencarb to its sulfoxide and sulfone derivatives.[2] In greenhouse studies, the parent ethiofencarb was no longer detectable after five weeks, with the sulfoxide and sulfone being the main metabolites found in the soil.[5] The half-life of ethiofencarb in soil under greenhouse conditions has been reported to be approximately two weeks.[1][5]

Quantitative Degradation Data

The persistence of ethiofencarb in soil and water is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The following tables summarize available quantitative data on the degradation of ethiofencarb.

| Environment | Condition | Half-life (DT50) | Reference |

| Soil | Greenhouse conditions | ~ 2 weeks | [1][5] |

| Soil | Field conditions | Similar to greenhouse | [5] |

| Water | pH 2 (37-40 °C) | 330 days | [5] |

| Water | pH 6.8 | 8 days | [5] |

| Water | pH 7 (37-40 °C) | 450 hours | [5] |

| Water | pH 9 | Rapid | [1] |

| Water | pH 11.4 (37-40 °C) | 5 minutes | [5] |

| Water | pH 12 | Instantaneous | [5] |

| Water | Photodegradation (with humic acid) | 1.3 - 51.7 hours | [5] |

| Atmosphere | - | 16 hours | [1] |

Table 1: Half-life of Ethiofencarb in Different Environmental Compartments.

| Crop | Formulation | Half-life of Total Residue (days) | Reference |

| Apple | Spray | 13 (range: 5-18) | [2] |

| Bush bean | Spray | 5 (range: 4-7) | [2] |

| Head lettuce | Spray | 5 (range: 4-6) | [2] |

| Savoy cabbage | Spray | 5 (range: 2-9) | [2] |

Table 2: Half-life of Ethiofencarb Residues on Various Crops.

Experimental Protocols

The study of ethiofencarb degradation involves a combination of laboratory and field experiments, with analysis primarily conducted using chromatographic techniques.

Soil Degradation Study (Laboratory)

A common method to assess soil degradation is through incubation studies:

-

Soil Collection and Preparation: Collect soil from the desired location. Sieve the soil to remove large debris and homogenize it. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Spiking: Treat a known mass of soil with a standard solution of ethiofencarb in a suitable solvent. After the solvent evaporates, thoroughly mix the soil to ensure uniform distribution of the pesticide.

-

Incubation: Place the treated soil in incubation chambers. Maintain constant temperature and moisture levels. Include sterile control samples (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.[7]

-

Sampling and Extraction: At regular intervals, collect soil samples. Extract ethiofencarb and its metabolites using an appropriate organic solvent (e.g., dichloromethane, acetone).[8]

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products.[5][8][9]

Water Degradation Study (Hydrolysis and Photolysis)

-

Solution Preparation: Prepare aqueous solutions of ethiofencarb of known concentrations in buffered solutions at different pH values (e.g., 4, 7, and 9) to study hydrolysis. For photolysis studies, use purified water and expose the solutions to a light source that simulates sunlight.

-

Incubation: For hydrolysis, keep the solutions in the dark at a constant temperature. For photolysis, expose the solutions to a controlled light source. Use dark controls to account for any degradation not due to light.[10]

-

Sampling and Extraction: At specified time points, take aliquots of the solutions. If necessary, perform a liquid-liquid extraction with a solvent like isobutyl methyl ketone to concentrate the analytes.[8]

-

Analysis: Quantify the concentration of ethiofencarb and its photoproducts using HPLC-UV or GC-MS.[8]

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the key degradation pathways of ethiofencarb and a typical experimental workflow for its analysis.

Caption: Primary degradation pathways of Ethiofencarb in soil and water.

Caption: General experimental workflow for studying Ethiofencarb degradation.

References

- 1. Ethiofencarb - Wikipedia [en.wikipedia.org]

- 2. 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 3. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling | MDPI [mdpi.com]

- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 5. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. open.library.ubc.ca [open.library.ubc.ca]

- 7. my.ucanr.edu [my.ucanr.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Soil and glass surface photodegradation of etofenprox under simulated california rice growing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Identification of Ethiofencarb Metabolites in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of Ethiofencarb metabolites in various plant species. Ethiofencarb, a carbamate (B1207046) insecticide, undergoes significant metabolism in plants, primarily through oxidation and hydrolysis. Understanding these metabolic pathways and the resulting residues is crucial for food safety assessments and regulatory compliance. This document details the primary metabolites of Ethiofencarb, presents available quantitative data, outlines detailed experimental protocols for their analysis, and provides visual representations of the metabolic pathways and analytical workflows.

Ethiofencarb and its Primary Metabolites in Plants

Ethiofencarb is metabolized in plants into several key compounds. The primary transformation involves the oxidation of the sulfur atom, leading to the formation of Ethiofencarb sulfoxide (B87167) and subsequently Ethiofencarb sulfone.[1][2] Hydrolysis of the carbamate ester linkage can also occur, resulting in the formation of phenolic derivatives.[1][2]

The main metabolites of Ethiofencarb identified in plants are:

-

Ethiofencarb sulfoxide: An intermediate metabolite formed by the oxidation of the sulfur atom in the Ethiofencarb molecule.[1][2]

-

Ethiofencarb sulfone: The further oxidation product of Ethiofencarb sulfoxide.[1][2]

-

Phenol sulfoxide and Phenol sulfone: Formed by the hydrolysis of the carbamate group in Ethiofencarb sulfoxide and Ethiofencarb sulfone, respectively.[1]

Quantitative Data of Ethiofencarb and its Metabolites in Plants

The distribution and concentration of Ethiofencarb and its metabolites can vary significantly depending on the plant species, the time after application, and the plant part analyzed. The following tables summarize the quantitative data from a study on sorghum and potatoes, providing insights into the residue levels of Ethiofencarb and its primary metabolites.

Table 1: Distribution of 14C-Ethiofencarb and its Metabolites in Sorghum (% of Total Radioactivity Recovered)

| Plant Part | Time After Treatment | Organosoluble Fraction | Water-soluble Fraction | Unhydrolyzed Fraction | Unextractable Residue |

| Leaves | 0 days | 73.2 | 14.1 | 5.2 | 7.5 |

| 31 days | 12.7 | 16.2 | 38.8 | 32.3 | |

| Stalks | 0 days | 85.1 | 8.4 | 1.8 | 4.7 |

| 31 days | 28.1 | 24.3 | 21.4 | 26.2 | |

| Grain | 0 days | 88.5 | 6.3 | 1.5 | 3.7 |

| 31 days | 25.4 | 29.8 | 18.9 | 25.9 |

Data sourced from a 1977 evaluation by the Joint Meeting on Pesticide Residues (JMPR).[2]

Table 2: Residues of Ethiofencarb and its Metabolites in Potatoes (mg/kg)

| Analyte | Peels (0 days) | Pulp (0 days) | Peels (31 days) | Pulp (31 days) |

| Ethiofencarb | 0.08 | 0.05 | 0.01 | <0.01 |

| Ethiofencarb sulfoxide | 0.15 | 0.09 | 0.03 | 0.02 |

| Ethiofencarb sulfone | 0.02 | 0.01 | 0.01 | <0.01 |

| Total Residue | 0.25 | 0.15 | 0.05 | 0.02 |

Data sourced from a 1977 evaluation by the Joint Meeting on Pesticide Residues (JMPR).[2]

Experimental Protocols

The accurate identification and quantification of Ethiofencarb and its metabolites in plant matrices require robust analytical methodologies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, often coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for detection and quantification.

Sample Preparation using the QuEChERS Method

This protocol is a general guideline and may require optimization based on the specific plant matrix.

a. Homogenization:

-

Weigh a representative portion (e.g., 10-15 g) of the plant sample (e.g., fruit, vegetable, leaf).

-

Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved. For dry samples, addition of a specific amount of water may be necessary before homogenization.

b. Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add internal standards if necessary.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a mixture of sorbents. A common combination for plant matrices is PSA (primary secondary amine) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove excess water.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

The resulting supernatant is ready for analysis.

Analysis by HPLC-MS/MS

a. Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

b. Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Ethiofencarb and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Ethiofencarb, Ethiofencarb sulfoxide, and Ethiofencarb sulfone need to be optimized.

-

Ion Source Parameters: Parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for maximum signal intensity.

Visualizations

Metabolic Pathway of Ethiofencarb in Plants

Caption: Metabolic pathway of Ethiofencarb in plants.

Experimental Workflow for Ethiofencarb Metabolite Analysis

Caption: Experimental workflow for Ethiofencarb analysis.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Ethiofencarb

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Ethiofencarb, a carbamate (B1207046) insecticide. The document details the necessary chemical precursors, reaction schemes, and purification methodologies, presenting quantitative data in structured tables and visualizing workflows using Graphviz diagrams for enhanced clarity.

Chemical Profile and Properties of Ethiofencarb

Ethiofencarb, chemically known as 2-[(ethylthio)methyl]phenyl methylcarbamate, is a systemic insecticide effective against aphids on various crops.[1][2] A thorough understanding of its physicochemical properties is essential for its synthesis, handling, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂S | [2] |

| Molecular Weight | 225.31 g/mol | [2] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 33.4 °C | [1] |

| Boiling Point | Decomposes upon distillation | [1] |

| Solubility in Water | 1.82 g/L at 20°C | [1] |

| Solubility in Organic Solvents | >200 g/L in dichloromethane, isopropanol, and toluene; 5-10 g/L in hexane (B92381) (at 20°C) | [1] |

| Vapor Pressure | 0.94 mPa | [1] |

| Density | 1.231 g/cm³ (at 20°C) | [1] |

Synthesis of Ethiofencarb: A Two-Step Approach

The laboratory synthesis of Ethiofencarb is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 2-(ethylthiomethyl)phenol, followed by its reaction with methyl isocyanate to yield the final product.

Step 1: Synthesis of 2-(ethylthiomethyl)phenol

The precursor, 2-(ethylthiomethyl)phenol, is synthesized from 2-hydroxybenzyl alcohol (salicyl alcohol) and ethanethiol.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and a means for heating is charged with 2-hydroxybenzyl alcohol and a suitable solvent.

-

Addition of Ethanethiol: Ethanethiol is added to the reaction mixture. The reaction may require a catalyst, such as a strong acid, to facilitate the dehydration and subsequent ether formation.

-

Reaction Conditions: The mixture is heated to a specific temperature for a defined period to drive the reaction to completion. The optimal temperature and reaction time would need to be determined empirically.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate organic solvent. The organic layer is then washed with water and brine to remove any unreacted starting materials and catalyst.

-

Purification: The crude 2-(ethylthiomethyl)phenol is purified, typically by vacuum distillation or column chromatography, to obtain a product of sufficient purity for the next step.

Step 2: Synthesis of Ethiofencarb

The final step involves the reaction of 2-(ethylthiomethyl)phenol with methyl isocyanate to form the carbamate ester, Ethiofencarb.

Reaction Scheme:

Experimental Protocol:

While a specific, detailed laboratory protocol for this reaction is not widely published, the general procedure for the formation of carbamates from phenols and isocyanates can be adapted.

-

Reaction Setup: A solution of 2-(ethylthiomethyl)phenol in a dry, inert solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Methyl Isocyanate: Methyl isocyanate is added dropwise to the solution of the phenol. This reaction is often exothermic, and the temperature may need to be controlled using an ice bath. A catalyst, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), is typically added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a period sufficient to ensure complete reaction, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid solution to remove the amine catalyst, followed by washing with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Isolation of Crude Product: The solvent is removed under reduced pressure to yield the crude Ethiofencarb.

Synthesis Workflow Diagram:

Caption: Synthesis workflow for Ethiofencarb.

Purification of Ethiofencarb

Purification of the crude Ethiofencarb is crucial to obtain a product of high purity suitable for laboratory use and as an analytical standard. The two primary methods for purification are column chromatography and recrystallization.

Purification by Column Chromatography

Column chromatography is a highly effective method for separating Ethiofencarb from unreacted starting materials and byproducts.

Experimental Protocol:

-

Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel, using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude Ethiofencarb is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of appropriate polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common eluent system for carbamates is a mixture of hexane and ethyl acetate (B1210297), with the proportion of ethyl acetate being gradually increased.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure Ethiofencarb.

-

Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified Ethiofencarb.

Purification by Column Chromatography Workflow:

Caption: Workflow for Ethiofencarb purification by column chromatography.

Purification by Recrystallization

Recrystallization is another effective method for purifying solid organic compounds like Ethiofencarb. The principle relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

Experimental Protocol:

-

Solvent Selection: An ideal solvent for recrystallization is one in which Ethiofencarb is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents to test include isopropanol, ethanol, hexane, or mixtures thereof.

-

Dissolution: The crude Ethiofencarb is dissolved in a minimum amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Quantitative Data on Purification:

| Purification Method | Typical Eluent/Solvent System | Expected Purity | Expected Yield |

| Column Chromatography | Hexane/Ethyl Acetate Gradient | >98% | Variable |

| Recrystallization | Isopropanol, Ethanol, or Hexane | >99% | Variable |

Conclusion

This guide outlines the fundamental procedures for the laboratory synthesis and purification of Ethiofencarb. The successful execution of these protocols requires careful attention to experimental details, including reaction conditions, solvent purity, and purification techniques. The provided workflows and data tables serve as a valuable resource for researchers and professionals engaged in the synthesis and analysis of this important carbamate insecticide. It is imperative to conduct all experimental work in a well-ventilated fume hood and to adhere to all appropriate safety precautions when handling the chemical reagents involved.

References

Toxicological Profile of Ethiofencarb and Its Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the carbamate (B1207046) insecticide Ethiofencarb and its primary metabolite, Ethiofencarb sulfoxide (B87167). The information presented is collated from various toxicological studies and is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

Ethiofencarb is a systemic insecticide effective against aphids. Its mode of action, like other carbamates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The primary metabolite of toxicological concern is Ethiofencarb sulfoxide. This document details the acute, subchronic, and chronic toxicity, as well as the carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity of both Ethiofencarb and its sulfoxide metabolite. All quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols for key studies are provided.

Acute Toxicity

The acute toxicity of Ethiofencarb and its sulfoxide has been evaluated in several species via oral, dermal, and inhalation routes.

Table 1: Acute Toxicity of Ethiofencarb

| Species | Sex | Route | LD50 (mg/kg bw) |

| Rat | Male | Oral | 411-499 |

| Rat | Female | Oral | 210-330 |

| Mouse | Male | Oral | 224 |

| Guinea Pig | Male | Oral | 250 |

| Rabbit | Male | Oral | 350 |

| Dog | Male | Oral | >500 |

| Hen | - | Oral | 870 |

| Rat | Male | Dermal | >1000 |

| Rat | - | Inhalation (4h) | >0.2 mg/L |

Table 2: Acute Toxicity of Ethiofencarb Sulfoxide

| Species | Sex | Route | LD50 (mg/kg bw) |

| Rat | Male | Oral | 200-250[1] |

| Rat | Female | Oral | 1250 |

Subchronic and Chronic Toxicity

Long-term exposure studies have been conducted to determine the potential for cumulative toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Table 3: Subchronic and Chronic Toxicity of Ethiofencarb

| Species | Duration | Study Type | Dosing | NOAEL | Key Findings |

| Rat | 90 days | Subchronic Oral | 0, 50, 150, 450 ppm in diet | 150 ppm | Decreased body weight gain at 450 ppm. |

| Dog | 2 years | Chronic Oral | 0, 330, 1000, 3000 ppm in diet | 1000 ppm (25 mg/kg bw/day)[1] | At 3000 ppm, signs of liver alterations including enlarged hepatocytes.[1] |

| Rat | 2 years | Chronic Oral / Carcinogenicity | 0, 330, 1000, 3000 ppm in diet | 10 mg/kg bw/day[1] | Moderate increase in relative liver weights at 3000 ppm. No carcinogenic effect observed.[1] |

A study on F344 male rats indicated that Ethiofencarb at a high dose (500 ppm in the diet for 6 weeks) possesses promoting activity for liver carcinogenesis when initiated by diethylnitrosamine.[2]

Genotoxicity

Ethiofencarb has been evaluated for its potential to cause genetic mutations through various assays.

Table 4: Genotoxicity of Ethiofencarb

| Assay | Test System | Results |

| Dominant-Lethal Test | NMRI Male Mice | Negative[1] |

| Ames Test | Salmonella typhimurium | Negative |

| In vitro Comet Assay | Human peripheral blood lymphocytes | Did not induce DNA damage in a dose- and incubation time-dependent manner. |

Reproductive and Developmental Toxicity

Studies have been conducted to assess the potential effects of Ethiofencarb on reproduction and fetal development.

Table 5: Reproductive and Developmental Toxicity of Ethiofencarb

| Species | Study Type | Dosing | Key Findings |

| Rat | 3-Generation Reproduction | 0, 330, 3000 ppm in diet | No adverse effects on reproduction. |

| Rat | Teratogenicity | 0, 5, 15, 40 mg/kg bw/day (oral) | No teratogenic effects up to 40 mg/kg. Reduction in average fetus weight at 40 mg/kg.[1] |

| Rabbit | Teratogenicity | 0, 5, 15, 40 mg/kg bw/day (oral) | No teratogenic effects. |

Neurotoxicity

As a carbamate insecticide, the primary neurotoxic effect of Ethiofencarb is the inhibition of acetylcholinesterase.

Table 6: Neurotoxicity of Ethiofencarb

| Species | Study Type | Dosing | Key Findings |

| Hen | Acute Delayed Neurotoxicity | Single oral LD50 dose of 870 mg/kg | No neurotoxic symptoms or nerve damage observed.[1] |

| Rat | Cholinesterase Inhibition | Single oral doses of 0, 2.5, 10, 50 mg/kg | Dose-dependent depression of plasma cholinesterase at 10 mg/kg and above, with maximum depression 1-2 hours post-administration and recovery within 24 hours.[1] |

Experimental Protocols

The following are detailed methodologies for key toxicological studies, based on OECD guidelines and specific study information.

Acute Oral Toxicity (based on OECD Guideline 425)

-

Test Species: Rat (other species may be used).

-

Principle: The up-and-down procedure is used, which is a sequential test involving dosing single animals at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to estimate the LD50.

-

Procedure:

-

A starting dose is selected based on available information.

-

A single animal is dosed.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

Observations for signs of toxicity are made for at least 14 days.

-

The LD50 is calculated using the maximum likelihood method.

-

Dominant-Lethal Test in Mice (Specific Study Protocol)

-

Test Species: NMRI male mice.

-

Dosing: A single oral dose of 25 mg/kg was administered to a group of 20 male mice; a control group received the vehicle.[1] This dose was sublethal but caused transient toxicity symptoms.[1]

-

Mating: Each male was mated with untreated females for 8 consecutive weeks.[1]

-

Endpoints: Females were examined for pre- and post-implantation losses to determine if there was a mutagenic effect on the male germ cells.[1]

Teratogenicity Study in Rats (Specific Study Protocol)

-

Test Species: Pregnant female rats (20 per group).[1]

-

Dosing: Daily oral doses of 0, 5, 15, and 40 mg/kg were administered from gestation day 6 to 15.[1]

-

Endpoints: Dams were observed for health and fertility. Fetuses were examined for embryonic and fetal development, including weight and the presence of malformations.[1]

Acute Delayed Neurotoxicity Study in Hens (Specific Study Protocol)

-

Test Species: A group of 30 atropinized hens.[1]

-

Dosing: A single oral LD50 dose of 870 mg/kg was administered. Survivors were re-dosed with the same amount after a 3-week observation period.[1] A positive control group was treated with tri-o-cresyl phosphate (B84403) (TOCP).[1]

-

Endpoints: Hens were observed for neurotoxic symptoms for 3 weeks after each dose. Histopathological investigations of the brain, spinal marrow, and sciatic nerves were conducted to look for nerve damage.[1]

Signaling Pathways and Metabolism

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Ethiofencarb is the reversible inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in overstimulation of the nervous system.

Caption: Mechanism of Acetylcholinesterase Inhibition by Ethiofencarb.

Metabolic Pathway

Ethiofencarb is rapidly metabolized in mammals, primarily through oxidation and hydrolysis. The main metabolites are Ethiofencarb sulfoxide and Ethiofencarb sulfone, as well as their corresponding phenolic derivatives.

Caption: Metabolic Pathway of Ethiofencarb.

Conclusion

Ethiofencarb exhibits moderate acute toxicity and acts as a reversible acetylcholinesterase inhibitor. Long-term studies in rodents and dogs have established NOAELs, with liver being a target organ at high doses. Ethiofencarb is not considered to be genotoxic or teratogenic. Its primary metabolite, Ethiofencarb sulfoxide, also demonstrates acute toxicity. The rapid metabolism and excretion of Ethiofencarb and its metabolites are key factors in its toxicological profile. This guide provides essential data and protocols for the continued safety assessment of this compound.

References

Ethiofencarb Solubility in Organic Solvents: A Technical Guide for Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethiofencarb's solubility in various organic solvents, offering a practical framework for the preparation of stock solutions essential for experimental research. The following sections detail quantitative solubility data, standardized experimental protocols for stock solution preparation, and a visual representation of the workflow.

Core Data: Ethiofencarb Solubility

The solubility of Ethiofencarb in a range of organic solvents at 20°C is summarized in the table below. This data is crucial for selecting the appropriate solvent for generating stock solutions of desired concentrations.

| Organic Solvent | Solubility (g/L) at 20°C | Reference |

| Dichloromethane | >200 | [1] |

| Isopropanol | >200 | [1] |

| Toluene | >200 | [1] |

| Methylene Chloride | >600 (equivalent to >60 g/100g ) | [2] |

| Propan-2-ol | >600 (equivalent to >60 g/100g ) | [2] |

| Hexane | 5-10 | [1] |

| Ligroin (80-110°C) | 10-50 (equivalent to 1-5 g/100g ) | [2] |

| Methanol | Soluble (used for commercial solutions) | |

| Acetonitrile | Soluble (used for commercial solutions) |

Experimental Protocols for Stock Solution Preparation

The following is a standardized protocol for the preparation of a primary stock solution of Ethiofencarb. This protocol is based on general guidelines for preparing analytical pesticide standards.

Materials:

-

Ethiofencarb (analytical standard, solid crystalline form)

-

Selected organic solvent (e.g., Acetonitrile, Methanol, Dichloromethane) of appropriate purity (e.g., HPLC grade)

-

Analytical balance (accurate to at least 0.1 mg)

-

Volumetric flask (Class A) of the desired volume (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Glass funnel

-

Spatula

-

Pipettes (for serial dilutions)

-

Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat.

Procedure:

-

Pre-analysis:

-

Weighing:

-

Tare the analytical balance with a clean weighing boat or paper.

-

Accurately weigh the desired amount of Ethiofencarb. For example, to prepare a 1000 mg/L (1 mg/mL) stock solution in a 10 mL volumetric flask, weigh 10 mg of the standard.

-

-

Dissolution:

-

Carefully transfer the weighed Ethiofencarb into the volumetric flask using a clean, dry funnel.

-

Add a small volume of the selected organic solvent to the flask (approximately half of the final volume).

-

Gently swirl the flask to dissolve the solid. If necessary, sonication can be used to aid dissolution.

-

-

Dilution to Volume:

-

Once the Ethiofencarb is completely dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

-

Cap the flask and invert it several times (approximately 10-15 times) to ensure the solution is homogeneous.

-

-

Storage:

-

Transfer the prepared stock solution to a clean, properly labeled amber glass bottle to protect it from light.

-

Store the stock solution in a refrigerator at a temperature of approximately 4°C, unless otherwise specified for the particular solvent.

-

-

Working Solutions:

-

Prepare working solutions by making serial dilutions of the primary stock solution with the same solvent. Use calibrated pipettes and volumetric flasks to ensure accuracy.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of an Ethiofencarb stock solution.

Workflow for Ethiofencarb Stock Solution Preparation

References

Ethiofencarb: A Technical Guide to Identification and Analysis

An in-depth reference for researchers, scientists, and professionals in drug development, this guide provides core technical data, analytical methodologies, and key metabolic pathway information for the carbamate (B1207046) insecticide, Ethiofencarb.

Ethiofencarb is a systemic insecticide belonging to the carbamate class, primarily utilized for the control of aphids on a variety of crops, including fruits and vegetables.[1][2] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target pest. While effective, its potential for environmental contamination and toxicity necessitates robust methods for its identification and quantification.

Core Identification Parameters

Precise identification of Ethiofencarb is critical for regulatory compliance, environmental monitoring, and research purposes. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name are the primary identifiers for this compound.

| Identifier | Value |

| CAS Number | 29973-13-5[1][4][5] |

| IUPAC Name | 2-[(Ethylsulfanyl)methyl]phenyl methylcarbamate[1][6] |

Physicochemical Properties

A comprehensive understanding of Ethiofencarb's physical and chemical properties is fundamental for developing analytical methods and predicting its environmental fate.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂S[1][4][5] |

| Molecular Weight | 225.31 g/mol [1][4][5] |

| Appearance | Colorless crystals[1][7] |

| Melting Point | 33.4 °C[1][7] |

| Boiling Point | Decomposes upon distillation[1][2] |

| Solubility in Water | 1.82 g/L at 20°C[1] |

| Solubility in Organic Solvents | Readily soluble in dichloromethane, isopropanol, and toluene (B28343) (>200 g/L); moderately soluble in hexane (B92381) (5-10 g/L)[1][4] |

| Vapor Pressure | 0.94 mPa[1] |

| Density | 1.231 g/cm³ (at 20 °C)[1] |

Metabolic Pathways

Ethiofencarb undergoes metabolic transformation in various organisms and the environment. The primary metabolic pathway involves oxidation of the sulfur atom to form ethiofencarb sulfoxide (B87167) and subsequently ethiofencarb sulfone. Hydrolysis of the carbamate ester bond also occurs, leading to the formation of the corresponding phenol (B47542) derivatives.

Experimental Protocols for Analysis

The detection and quantification of Ethiofencarb and its metabolites are commonly performed using chromatographic and electrochemical methods.

1. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

These are standard techniques for the analysis of Ethiofencarb residues in various matrices.

-

Sample Preparation: Extraction of the analyte from the sample matrix (e.g., soil, water, biological tissues) is typically performed using a suitable organic solvent. This is often followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Instrumentation:

-

GC: A gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is suitable for analysis. The choice of column will depend on the specific application.

-

HPLC: A high-performance liquid chromatograph coupled with a UV or a mass spectrometric detector can be used. A C18 column is commonly employed for separation.[8]

-

-

Method Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[9]

2. Electroanalytical Methods

Voltammetric techniques offer a sensitive and rapid alternative for the determination of Ethiofencarb.

-

Methodology: A study by Barroso et al. detailed the voltammetric behavior of Ethiofencarb using a glassy carbon electrode (GCE) and a hanging mercury drop electrode (HMDE).[8][10]

-

Flow Injection Analysis (FIA): An FIA system coupled with an amperometric detector has been developed for the determination of 2-ethylthiomethylphenol, a hydrolysis product of Ethiofencarb.[8]

References

- 1. Ethiofencarb - Wikipedia [en.wikipedia.org]

- 2. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethiofencarb (Ref: BAY 108594) [sitem.herts.ac.uk]

- 4. Cas 29973-13-5,ETHIOFENCARB | lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Ethiofencarb - Traceable Reference Standard for Residue Analysis (CAS 29973-13-5) [witega.de]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary mode of action of carbamate (B1207046) insecticides, focusing on their interaction with the enzyme acetylcholinesterase (AChE). Carbamates represent a significant class of pesticides, and a thorough understanding of their biochemical and physiological effects is crucial for the development of novel, safer, and more effective pest control agents, as well as for assessing their toxicological impact on non-target organisms.

The Cholinergic Synapse: The Target of Carbamate Action

The primary target of carbamate insecticides is the cholinergic synapse, a critical junction in the nervous system of both insects and mammals. In a healthy synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic neuron, thereby propagating a nerve impulse. To terminate this signal and allow the synapse to reset, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline (B1196258) and acetic acid.

The Reversible Inhibition of Acetylcholinesterase

Carbamate insecticides exert their toxic effects by inhibiting the activity of AChE.[1][2] Unlike organophosphate insecticides which cause irreversible inhibition, carbamates are reversible inhibitors.[2] The carbamate molecule, structurally similar to acetylcholine, binds to the active site of AChE. This binding leads to the carbamylation of a serine hydroxyl group within the enzyme's active site, rendering the enzyme inactive.[3]

The carbamylated enzyme is unable to hydrolyze acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft.[4] This excess acetylcholine results in the continuous stimulation of nicotinic and muscarinic receptors, leading to a state of hyperexcitation of the nervous system.[4] The clinical signs of carbamate poisoning, such as tremors, convulsions, and eventually paralysis, are a direct consequence of this overstimulation.

The reversibility of carbamate inhibition is a key distinguishing feature. The carbamylated enzyme can undergo spontaneous hydrolysis, a process known as decarbamoylation, which regenerates the active enzyme.[5] The rate of this decarbamoylation varies depending on the specific carbamate compound but is generally much faster than the dephosphorylation of organophosphate-inhibited AChE.

Signaling Pathway of Carbamate Insecticide Action

Caption: Signaling pathway of carbamate insecticide action at the cholinergic synapse.

Quantitative Analysis of Acetylcholinesterase Inhibition